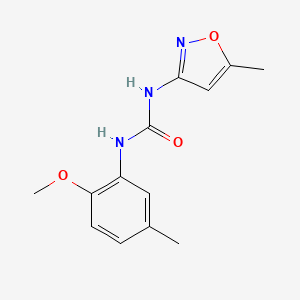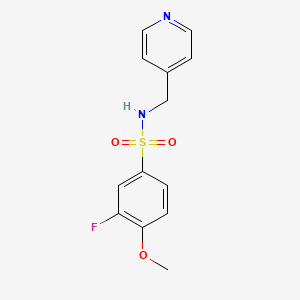![molecular formula C19H20N4O3S B5320192 2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5320192.png)
2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide, also known as PMSF, is a commonly used serine protease inhibitor in biochemical research. It is a potent inhibitor of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF is widely used in laboratory experiments to study the function of serine proteases in various biological processes.
作用機序
2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide works by irreversibly binding to the active site of serine proteases, thereby inhibiting their activity. It forms a covalent bond with the serine residue in the active site of the enzyme, which prevents the enzyme from catalyzing its substrate. This compound is a suicide inhibitor, meaning that it permanently inactivates the enzyme.
Biochemical and Physiological Effects
The inhibition of serine proteases by this compound can have a wide range of biochemical and physiological effects. Serine proteases play important roles in many biological processes, including blood coagulation, inflammation, and apoptosis. Inhibition of these enzymes can affect these processes and lead to changes in cellular function.
実験室実験の利点と制限
2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide has several advantages as a serine protease inhibitor for laboratory experiments. It is a potent inhibitor of a wide range of serine proteases, and it is relatively easy to use and handle. However, this compound has some limitations as well. It is not selective for specific serine proteases, and it can also inhibit other classes of proteases. In addition, this compound can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide and serine protease inhibition. One area of interest is the development of more selective inhibitors that target specific serine proteases. This could lead to the development of new therapies for diseases that involve dysregulated serine protease activity, such as cancer and inflammatory disorders. Another area of interest is the investigation of the role of serine proteases in cellular processes beyond their well-known functions in blood coagulation and inflammation. This could lead to new insights into the complex interplay between proteases and other cellular pathways.
合成法
The synthesis of 2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide involves the reaction of 4-(4-morpholinyl)phthalic anhydride with 2-methyl-5-nitrobenzenesulfonamide in the presence of a reducing agent like zinc dust. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield.
科学的研究の応用
2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide is widely used in scientific research to investigate the role of serine proteases in various biological processes. It is used to inhibit the activity of serine proteases in vitro and in vivo, and to study the effects of their inhibition on cellular processes. This compound is also used to isolate and purify serine proteases from biological samples, such as blood plasma and tissue extracts.
特性
IUPAC Name |
2-methyl-5-(4-morpholin-4-ylphthalazin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-13-6-7-14(12-17(13)27(20,24)25)18-15-4-2-3-5-16(15)19(22-21-18)23-8-10-26-11-9-23/h2-7,12H,8-11H2,1H3,(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGGBYVVRJJBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCOCC4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5320118.png)
![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5320122.png)

![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5320129.png)
![N-(3,4-difluorophenyl)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5320133.png)

![N-(4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5320143.png)
![2-ethyl-7-(2-methoxy-5-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5320163.png)
![2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5320171.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5320178.png)
![3-methyl-8-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5320186.png)

![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5320210.png)
